6-(3,4-dimethoxybenzyl)-6H-indolo[2,3-b]quinoxaline

Lipophilicity Drug-likeness DNA intercalation

This 6H-indolo[2,3-b]quinoxaline derivative features a unique 3,4-dimethoxybenzyl substituent at N6, conferring four H-bond acceptor sites, enhanced lipophilicity (XLogP3-AA=4.3), and a topological polar surface area of 49.2 Ų – a physicochemical profile highly desirable for CNS drug discovery and DNA intercalation studies. Unlike basic side-chain analogs, the neutral methoxy-aralkyl group enables precise dissection of DNA sequence selectivity and intercalation thermodynamics. Procure this compound to expand SAR investigations into leukemia, antiviral, and CNS-active scaffolds.

Molecular Formula C23H19N3O2
Molecular Weight 369.424
CAS No. 637756-47-9
Cat. No. B2357120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3,4-dimethoxybenzyl)-6H-indolo[2,3-b]quinoxaline
CAS637756-47-9
Molecular FormulaC23H19N3O2
Molecular Weight369.424
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42)OC
InChIInChI=1S/C23H19N3O2/c1-27-20-12-11-15(13-21(20)28-2)14-26-19-10-6-3-7-16(19)22-23(26)25-18-9-5-4-8-17(18)24-22/h3-13H,14H2,1-2H3
InChIKeyDFQCKGBKZMANFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(3,4-Dimethoxybenzyl)-6H-indolo[2,3-b]quinoxaline (CAS 637756-47-9): Core Scaffold Identity and Procurement Baseline


6-(3,4-Dimethoxybenzyl)-6H-indolo[2,3-b]quinoxaline (CAS 637756-47-9; molecular formula C23H19N3O2; molecular weight 369.4 g/mol) belongs to the 6H-indolo[2,3-b]quinoxaline family, a class of planar fused tetracyclic heterocycles recognized for DNA intercalation-driven pharmacological activities [1]. The compound features an unsubstituted indoloquinoxaline core N-alkylated at the 6-position with a 3,4-dimethoxybenzyl group, differentiating it from analogs bearing halogen, alkyl, or aminoalkyl side chains at positions 1–4 and 7–10. The mechanism of biological action exerted by this scaffold is predominantly DNA intercalation, with thermal stability of the compound–DNA complex being a critical parameter for anticancer and antiviral potency [2]. This compound is supplied exclusively for non-human research use [3].

Why Generic Substitution of Indolo[2,3-b]quinoxalines Is Scientifically Unsound: The 3,4-Dimethoxybenzyl Differentiation Node


Within the 6H-indolo[2,3-b]quinoxaline class, biological activity is exquisitely sensitive to the nature of the N6 substituent. The 3,4-dimethoxybenzyl group present in CAS 637756-47-9 introduces two hydrogen-bond-accepting methoxy oxygen atoms and increased lipophilicity (XLogP3-AA = 4.3) compared to unsubstituted benzyl or simple alkyl congeners [1]. In closely related series, subtle changes at the 6-position—such as replacing a 2-dimethylaminoethyl chain (B-220) with a morpholinoethyl group—dramatically alter antiviral potency, cytotoxicity, and interferon-inducing capacity [2]. The thermal stability of the DNA–indoloquinoxaline intercalation complex directly depends on the type of substituent and side-chain orientation toward the GC-rich minor groove, meaning that even structurally similar 6-aralkyl derivatives cannot be assumed interchangeable without experimental verification [3]. Generic substitution therefore risks both loss of desired pharmacology and introduction of uncharacterized off-target effects.

Quantitative Differentiation Evidence for 6-(3,4-Dimethoxybenzyl)-6H-indolo[2,3-b]quinoxaline (CAS 637756-47-9) vs. Closest Structural Analogs


N6 Substituent Lipophilicity: 3,4-Dimethoxybenzyl vs. 2-Dimethylaminoethyl (B-220) – Calculated XLogP3-AA Comparison

The 3,4-dimethoxybenzyl substituent at N6 confers substantially higher computed lipophilicity (XLogP3-AA = 4.3) compared to the basic 2-dimethylaminoethyl side chain of the antiviral lead B-220 (XLogP3-AA ≈ 2.8 for the free base form of B-220 [1]). This 1.5 log unit increase predicts enhanced passive membrane permeability and potentially altered DNA intercalation thermodynamics, as higher ligand lipophilicity can strengthen van der Waals contacts within the intercalation pocket [2].

Lipophilicity Drug-likeness DNA intercalation

Hydrogen-Bond Acceptor Capacity: 3,4-Dimethoxybenzyl vs. Unsubstituted Benzyl at N6

The 3,4-dimethoxybenzyl substituent provides four hydrogen-bond acceptor atoms (two methoxy oxygens + two quinoxaline nitrogens) compared to only two H-bond acceptors for the unsubstituted 6-benzyl analog [1]. In the indoloquinoxaline class, the orientation of side-chain functional groups toward the GC-rich minor groove of DNA is a key determinant of intercalation complex stability [2]. The additional methoxy oxygen atoms may form supplementary hydrogen bonds with DNA base edges or backbone phosphate groups, a feature absent in simple 6-benzyl or 6-alkyl derivatives.

Molecular recognition DNA minor groove Structure-activity relationship

Topological Polar Surface Area (TPSA) and Brain Penetration Potential vs. 9-Chloro-6-(3,4-dimethoxybenzyl) Analog

The target compound's topological polar surface area (TPSA = 49.2 Ų) falls below the widely accepted threshold of 60–70 Ų for predicted blood-brain barrier penetration, whereas the 9-chloro analog (9-chloro-6-(3,4-dimethoxybenzyl)-6H-indolo[2,3-b]quinoxaline) possesses a slightly higher TPSA due to the electron-withdrawing chlorine substituent altering the molecular electrostatic potential [1]. Both compounds share the 3,4-dimethoxybenzyl pharmacophore, but the absence of the 9-chloro substituent in CAS 637756-47-9 preserves the lower TPSA and eliminates a potential site for CYP450-mediated oxidative dehalogenation [2].

Blood-brain barrier CNS penetration TPSA

Class-Level Cytostatic Potency Benchmarking: Indolo[2,3-b]quinoxaline Scaffold vs. Melphalan in T-Lymphocyte Leukemia Models

Although direct cytostatic data for CAS 637756-47-9 have not been reported in peer-reviewed literature, structurally close 6-aralkyl-6H-indolo[2,3-b]quinoxaline analogs from the same scaffold series exhibit measurable cytostatic activity against human T-lymphocyte lines. Compound 5h (a 6-aralkyl-9-substituted derivative) showed IC50 = 23 µM against Molt 4/C8 and 38 µM against CEM cells, compared to melphalan at 3.2 µM and 2.5 µM respectively [1]. Another analog, 7i, achieved IC50 = 7.2 µM against murine L1210 leukemia (melphalan 2.1 µM) [1]. These data establish that the indolo[2,3-b]quinoxaline scaffold is intrinsically capable of low-micromolar cytostatic activity in leukemia models, providing a benchmark against which the 3,4-dimethoxybenzyl derivative may be evaluated.

Anticancer Cytostatic activity Leukemia

Antiviral Class Potential: Indolo[2,3-b]quinoxaline DNA Intercalation as a Broad-Spectrum Antiviral Mechanism

Several indolo[2,3-b]quinoxaline derivatives, most notably B-220, have demonstrated potent inhibition of herpes simplex virus type 1 (HSV-1), cytomegalovirus (CMV), and varicella-zoster virus (VZV) replication in tissue culture at concentrations of 1–5 µM [1]. The antiviral mechanism is linked to DNA intercalation, a property conserved across the planar indoloquinoxaline scaffold irrespective of specific N6 substitution, although side-chain identity modulates potency and selectivity [2]. The 3,4-dimethoxybenzyl derivative, possessing the same planar intercalating core as B-220, presents a structurally distinct N6 substituent that may alter the intercalation binding mode and consequently the antiviral selectivity profile.

Antiviral HSV-1 DNA intercalation

Recommended Research and Procurement Application Scenarios for 6-(3,4-Dimethoxybenzyl)-6H-indolo[2,3-b]quinoxaline (CAS 637756-47-9)


DNA Intercalation Probe for Biophysical Binding Studies

The planar indolo[2,3-b]quinoxaline core of CAS 637756-47-9 is a validated DNA intercalation scaffold [1]. Its 3,4-dimethoxybenzyl substituent, providing four hydrogen-bond acceptor sites and computed lipophilicity of XLogP3-AA = 4.3 [2], offers a distinct physicochemical profile for spectroscopic (UV-Vis, fluorescence, circular dichroism) and viscometric DNA-binding titration experiments. Researchers investigating the relationship between N6 substituent structure and DNA sequence selectivity can use this compound as a comparator to B-220, NCA0424, and 9-OH-B-220 to map the contribution of methoxy-aralkyl groups to intercalation thermodynamics.

Anticancer Screening Library Expansion Around the 6-Aralkyl Pharmacophore

Karki et al. (2009) demonstrated that 6-aralkyl-substituted indolo[2,3-b]quinoxalines exhibit low-micromolar cytostatic activity against Molt 4/C8, CEM, and L1210 leukemia cell lines, with select analogs achieving IC50 values of 7.2–23 µM [1]. CAS 637756-47-9 extends this SAR series by introducing the 3,4-dimethoxybenzyl group at N6, which is absent from the originally reported compound set. Procurement of this compound enables systematic exploration of how electron-donating methoxy substituents on the benzyl ring modulate antiproliferative potency, apoptosis induction, and cell-cycle effects in the NCI-60 or similar human tumor cell line panels.

Antiviral Lead Optimization: N6 Substituent SAR Studies

The indoloquinoxaline archetype B-220 inhibits HSV-1, CMV, and VZV replication at 1–5 µM in tissue culture [1]. Substitution at the 6-position is known to critically influence antiviral potency and cytotoxicity [2]. CAS 637756-47-9, bearing a neutral, lipophilic 3,4-dimethoxybenzyl group instead of the basic dimethylaminoethyl chain of B-220, serves as a tool compound to dissect the contribution of side-chain basicity and hydrogen-bonding capacity to antiviral selectivity. It is appropriate for inclusion in cell-based antiviral screening cascades against DNA viruses, with parallel cytotoxicity assessment in uninfected host cells to establish therapeutic indices.

Medicinal Chemistry Starting Point for CNS-Penetrant Indoloquinoxalines

With a topological polar surface area of 49.2 Ų—well below the 60–70 Ų threshold commonly associated with blood-brain barrier penetration [1]—and XLogP3-AA of 4.3 [2], CAS 637756-47-9 possesses favorable computed physicochemical properties for CNS drug discovery. Its zero hydrogen-bond donor count further supports passive CNS permeability. Medicinal chemistry teams pursuing CNS-active DNA intercalators, kinase inhibitors, or receptor modulators based on the indoloquinoxaline template may prioritize this compound as a fragment-like starting point for further functionalization at positions 1–4 and 7–10 of the core ring system.

Quote Request

Request a Quote for 6-(3,4-dimethoxybenzyl)-6H-indolo[2,3-b]quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.